![molecular formula C10H10N2O5 B3021263 Ethyl 2-(3-nitroanilino)-2-oxoacetate CAS No. 7501-69-1](/img/structure/B3021263.png)
Ethyl 2-(3-nitroanilino)-2-oxoacetate
Overview
Description
Ethyl 2-(3-nitroanilino)-2-oxoacetate is a compound that can be associated with various chemical reactions and has potential applications in organic synthesis. While the specific compound is not directly mentioned in the provided papers, related compounds and their reactions can give insights into the behavior and characteristics that Ethyl 2-(3-nitroanilino)-2-oxoacetate might exhibit.
Synthesis Analysis
The synthesis of related compounds often involves reactions under acidic conditions or the presence of a catalyst. For instance, ethyl linoleate reacts with nitrite ions in acidic media to form complex patterns of products, including nitroalkenes and nitro alcohols . Similarly, ethyl nitroacetate can be transformed into various nitrile oxides under thermal conditions or by treatment with phenyl isocyanate and a base . These methods could potentially be adapted for the synthesis of Ethyl 2-(3-nitroanilino)-2-oxoacetate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-nitroanilino)-2-oxoacetate would likely be characterized by spectroscopic methods such as NMR, IR, and mass spectrometry, as demonstrated for other related compounds . These techniques provide detailed information about the molecular framework and functional groups present in the compound.
Chemical Reactions Analysis
Compounds similar to Ethyl 2-(3-nitroanilino)-2-oxoacetate can participate in a variety of chemical reactions. For example, ethyl 2-nitroacetoacetate can undergo elimination reactions to form isoxazolines , and ethyl nitroacetate serves as a synthon for the synthesis of various dinitro compounds . Additionally, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate can be involved in Lossen rearrangement to synthesize hydroxamic acids and ureas . These reactions highlight the versatility of nitroacetate derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-(3-nitroanilino)-2-oxoacetate would be influenced by its functional groups. The presence of the nitro group and the oxoacetate moiety would affect its reactivity, solubility, and stability. The nitro group is known for its electron-withdrawing nature, which can enhance the reactivity of adjacent groups . The oxoacetate moiety could provide sites for nucleophilic attack, potentially leading to various transformations .
Scientific Research Applications
Genotoxicity of Ethylating Agents
Compounds like 1-Ethyl-1-nitrosourea (ENU), which share a functional relation to ethylating and nitro compounds, have been extensively studied for their genotoxicity. ENU is a potent mutagen affecting various organisms, from viruses to mammalian cells, by inducing a wide range of mutations. This provides insights into the mechanisms of mutation induction by ethylating agents, which could be relevant for understanding the effects of similar compounds (Shibuya & Morimoto, 1993).
Ethyl Glucuronide as a Biomarker
Ethyl glucuronide (EtG) is another example, a minor non-oxidative ethanol metabolite used as a biomarker to detect alcohol consumption. Research on EtG, particularly its stability and detection in various biological matrices, highlights the importance of ethyl derivatives in monitoring and understanding substance use and metabolism (Crunelle et al., 2014).
Sterilization and Preservation
Ethylene oxide, an ethyl derivative, has significant applications in the sterilization of medical devices. Its effectiveness and challenges in ensuring safety without compromising the sterilization process underscore the importance of ethyl compounds in healthcare and research settings (Mendes, Brandão, & Silva, 2007).
Toxicological Considerations
The exploration of the toxicological profiles of ethyl compounds, such as ethyl carbamate, provides crucial information on their safety, regulatory considerations, and implications for public health. Understanding the carcinogenic and genotoxic potential of these compounds is essential for their responsible use in both industrial and research applications (Weber & Sharypov, 2009).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(3-nitroanilino)-2-oxoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-2-17-10(14)9(13)11-7-4-3-5-8(6-7)12(15)16/h3-6H,2H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAWBDJZTBCMCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287899 | |
Record name | ST51021144 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7501-69-1 | |
Record name | NSC53202 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53202 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST51021144 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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